

thymoquinone historical use in traditional medicine

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Compound Focus: Thymoquinone

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Historical Use and Sources

For over 2,000 years, *Nigella sativa* seeds have been a cornerstone of traditional medicine across various ancient civilizations [1] [2]. The plant is native to Southern Europe, North Africa, and Southwest Asia [2].

The following table summarizes the historical and traditional uses of *Nigella sativa* and its active component, **thymoquinone**:

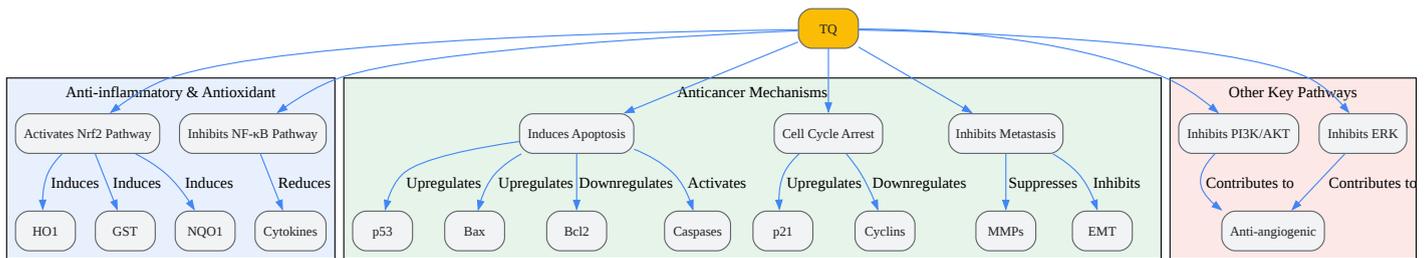
Ailment/Condition	Traditional Use/Form	Region/Culture of Use
Asthma & Bronchitis	Suppress cough, ease breathing [1] [2]	Traditional systems [1]
Gastrointestinal Issues (abdominal pain, diarrhea, flatulence)	Seed extracts or oil [2]	Traditional systems [2]
Headache & Dizziness	Natural remedy [1]	Traditional systems [1]
Eczema & Skin Inflammations	Topical application [1] [2]	Traditional systems [1]
Rheumatism & Inflammatory Diseases	Oil extract [2]	Mediterranean countries [2]

Ailment/Condition	Traditional Use/Form	Region/Culture of Use
General Health & Well-being	Spice, food preservative, "the Blessed Seed" [2]	Middle Eastern, Asian, and Far Eastern countries [2]

Thymoquinone (TQ) is the most abundant and pharmacologically active component of the volatile oil of *Nigella sativa* seeds [3] [2]. It is also found in other plant genera, including *Monarda*, *Thymus*, and *Satureja* [3].

Molecular Mechanisms and Signaling Pathways

Modern research has elucidated that **thymoquinone** exerts its diverse effects by modulating multiple cellular signaling pathways. The diagram below summarizes the key molecular mechanisms underlying its pharmacological activities.



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Key signaling pathways modulated by **thymoquinone**. **Thymoquinone (TQ)** targets multiple critical cellular processes, including inflammation, oxidative stress, and cancer progression, through coordinated regulation

of the Nrf2, NF- κ B, PI3K/AKT, and ERK pathways, as well as direct induction of apoptosis and cell cycle arrest.

Experimental Evidence and Key Studies

The therapeutic potential of **thymoquinone** is supported by a body of *in vitro* and *in vivo* evidence. The table below summarizes quantitative findings from key preclinical studies.

Pharmacological Area	Experimental Model	Key Findings & Quantitative Results	Proposed Mechanism
Hepatoprotective	Acetaminophen-induced hepatotoxicity in rats [1]	↓ Serum ALT, AST; ↓ tissue MDA; ↓ liver necrosis scores [1]	Antioxidant; increased transcription of chemoprotective enzymes (GST, NQO1) [1]
Anti-inflammatory	Collagen-induced arthritis in vivo [1]	↓ Arthritic parameters; ↓ IL-1 β , IL-6, TNF- α , PGE(2); ↑ antioxidant markers (GSH) [1]	Antioxidant and cytokine suppression [1]
Anticancer	HL-60 leukemia cells (in vitro) [1]	↑ Caspase activity; ↑ Bax/Bcl-2 ratio [1]	Mitochondrial apoptosis pathway [1]
Anticancer	H1650 lung adenocarcinoma cells (in vitro) [4]	IC50 = 26.59 μ M at 48h; ↓ Cell viability; ↓ Total Oxidant Status (TOS) [4]	Pro-apoptotic and antioxidant effects [4]
Anti-angiogenic	PC3 prostate cancer xenograft model (in vivo) [5]	Inhibited tumor angiogenesis and growth at low dosage with minimal toxicity [5]	Suppression of AKT and ERK signaling pathways [5]

Detailed Experimental Protocol: Cytotoxicity (MTT) Assay

For researchers looking to replicate standard assays, here is a typical methodology for evaluating cell viability, as used in the H1650 lung cancer cell study [4]:

- **Cell Line & Culture:** H1650 lung adenocarcinoma cells are maintained in RPMI-1640 medium, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 20 µg/mL streptomycin, 20 units/mL penicillin, 1 mM sodium pyruvate, and 0.1 mM amino acid solution. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂ [4].
- **Compound Treatment: Thymoquinone** is dissolved in an appropriate vehicle (e.g., DMSO) and applied to cells at a range of concentrations (e.g., from 6.25 µM to 200.00 µM) [4].
- **Viability Assessment:** After a predetermined incubation period (e.g., 24, 48, or 72 hours), MTT reagent is added to each well. Following further incubation, the formed formazan crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader [4].
- **Data Analysis:** Cell viability is calculated as a percentage compared to the untreated control group. The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis of the dose-response curve [4].

Current Research and Development Challenges

While preclinical data is promising, **thymoquinone** research faces significant translational hurdles.

- **Bioavailability and Pharmaceutical Development:** **Thymoquinone** has limited clinical application due to **poor aqueous solubility, high lipophilicity (Log P = 2.54), and heat sensitivity** [3]. Research is focused on novel formulation strategies, including **nanoformulations** like liposomes, solid-lipid nanoparticles, and nanoemulsions, to enhance its stability and bioavailability [3] [6].
- **Emerging Research Areas:** Current studies are exploring **thymoquinone's** effects on **cancer stem cells (CSCs)**, the **tumor microenvironment**, and **epigenetic modifications** [6]. Notably, computational and experimental studies have also identified its potential as a broad-spectrum inhibitor to block the entry of coronaviruses, including SARS-CoV-2, into host cells by binding to the ACE2 receptor [7].
- **The Gap to Clinical Trials:** Despite the long history of use of black seed and extensive *in vivo* data, **robust human clinical trials for thymoquinone itself are still lacking** [3] [6]. Further clinical studies, including pharmacokinetic and regulatory toxicity studies, are required to advance **thymoquinone** into a clinically viable pharmaceutical agent [3].

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